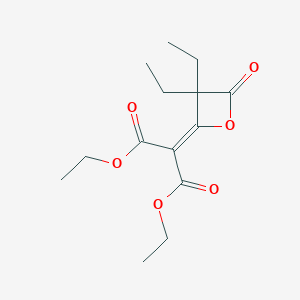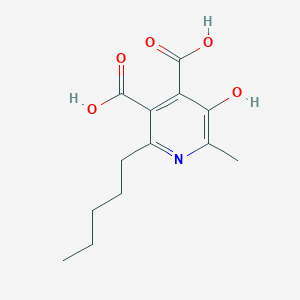
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is a complex organic compound that belongs to the pyridine family Pyridines are six-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by its unique structure, which includes hydroxyl, methyl, pentyl, and dicarboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 5-hydroxy-6-methylpyridine and pentyl bromide in the presence of a base can yield the desired compound. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, catalytic processes may be employed to enhance the reaction efficiency and reduce the production costs.
化学反応の分析
Types of Reactions
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dicarboxylic acid groups can be reduced to alcohols.
Substitution: The methyl and pentyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid: Lacks the pentyl group, resulting in different chemical properties.
6-Methyl-2-pentylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-2-pentylpyridine-3,4-dicarboxylic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is unique due to the presence of all four functional groups, which contribute to its diverse reactivity and potential applications. The combination of hydroxyl, methyl, pentyl, and dicarboxylic acid groups makes it a versatile compound for various chemical and biological studies.
特性
CAS番号 |
92042-61-0 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC名 |
5-hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-6-8-9(12(16)17)10(13(18)19)11(15)7(2)14-8/h15H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
WQEKFYWOEKLMNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


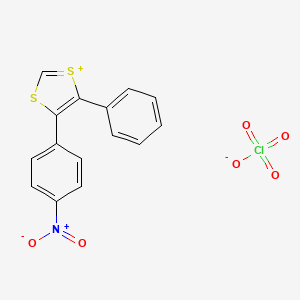

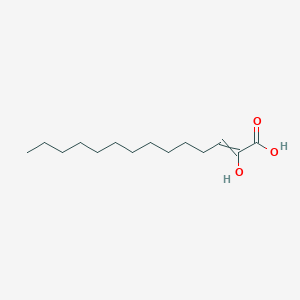
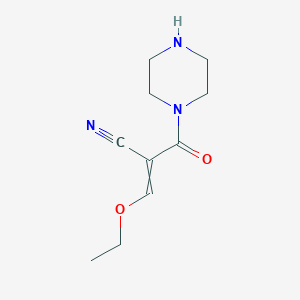
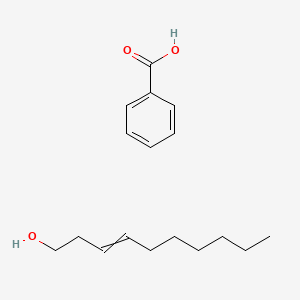
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
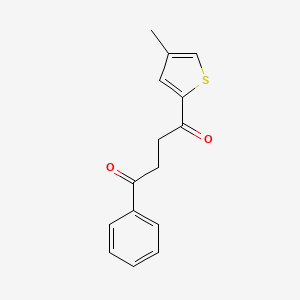
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
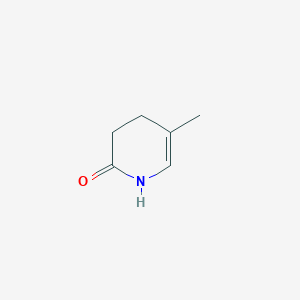
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
